3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid is a heterocyclic compound characterized by an imidazole ring with a phenyl-ethyl substituent and a carboxylic acid group. Its chemical formula is C₁₂H₁₂N₂O₂, and it has a CAS number of 7036-56-8. This compound serves as a significant building block in organic synthesis and has applications in biological research, particularly in enzyme inhibition studies and material science .
This compound is classified under heterocyclic compounds due to the presence of the imidazole ring. It can be sourced from various chemical suppliers, including Benchchem and VWR, which provide it for research and industrial applications. The compound is also recognized as an impurity of etomidate, a medication used for anesthesia .
The synthesis of 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid typically involves the formation of the imidazole ring followed by the introduction of the phenyl-ethyl and carboxylic acid groups.
The molecular structure features an imidazole ring (five-membered ring with two nitrogen atoms) substituted at one position by a phenyl-ethyl group and at another by a carboxylic acid group.
3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid can undergo various chemical transformations:
The specific products formed depend on the reagents and conditions used during these reactions, allowing for diverse synthetic applications .
The mechanism of action for 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors:
The compound exhibits typical reactivity associated with carboxylic acids and imidazoles, allowing it to participate in various organic reactions. Its unique structure imparts specific chemical properties that are valuable in synthesis and biological applications .
3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid has several important applications:
This compound's unique structural characteristics make it a valuable asset in both academic research and industrial applications, highlighting its versatility across various fields of study.
3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid is a specialized heterocyclic compound with the molecular formula C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol. This crystalline solid belongs to the imidazole carboxylate subclass, characterized by a carboxylic acid functional group directly attached to the imidazole ring and a chiral 1-phenylethyl substituent at the N-1 position. Its amphoteric nature arises from the proton-donating carboxylic acid group and the basic imidazole nitrogen, enabling diverse chemical reactivity. The compound exists as a racemate due to the stereogenic center in the phenylethyl group, and its solid-state density is reported as 1.21 g/cm³ [2] . As a synthetic building block, it bridges simple imidazole chemistry and complex bioactive molecules, particularly in pharmaceutical impurity synthesis and agrochemical research [1] [4].
Table 1: Core Chemical and Physical Properties
Property | Value | Source |
---|---|---|
CAS Registry Number | 3157-27-5 | [2] [4] |
Systematic Name | 3-(1-Phenylethyl)-3H-imidazole-4-carboxylic acid | [1] |
Molecular Formula | C₁₂H₁₂N₂O₂ | [1] [2] |
Molecular Weight | 216.24 g/mol | [1] [2] |
Density | 1.21 g/cm³ | [2] |
Boiling Point | 437.5°C at 760 mmHg | |
Flash Point | 218.4°C | |
Hazard Codes | Xi, Xn (Irritant) | [2] [4] |
The compound’s nomenclature reflects its substitution pattern on the imidazole core. According to IUPAC conventions, the position numbering designates the nitrogen atoms as 1 and 3, with the carboxylic acid at carbon 4 and the 1-phenylethyl group at nitrogen 3 (3H-imidazole numbering). This results in the systematic name 3-(1-Phenylethyl)-3H-imidazole-4-carboxylic acid. However, significant ambiguity exists in literature and commercial catalogs, where it is alternatively termed 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [2] [4]. This discrepancy arises from historical imidazole numbering systems that reverse atom positions (where N-1 becomes N-3). X-ray crystallography would be required for definitive assignment, though both names refer to the same structural isomer due to the compound’s tautomerism .
The molecule integrates two pharmacologically significant moieties:
This structure classifies it as a 1,3-disubstituted imidazole-4-carboxylate, distinct from histidine-derived 2-substituted imidazoles or fused bicyclic variants like benzimidazoles. Its stereochemistry at the phenylethyl chiral center (absent in simpler N-methyl analogues) influences biological receptor interactions [8].
Table 2: Nomenclature Variants and Synonyms
Name Type | Identifier | Context | |
---|---|---|---|
Preferred IUPAC Name | 3-(1-Phenylethyl)-3H-imidazole-4-carboxylic acid | Scientific literature | |
Common Synonym | 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid | Commercial suppliers | |
Pharmacopeial Name | Etomidate EP Impurity A | Pharmaceutical analysis | [2] [4] |
Alternative Designation | Desethyl-etomidate | Drug metabolism | |
CAS Name | 3-(1-Phenylethyl)imidazole-4-carboxylic acid | Registry record | [2] |
Imidazole chemistry emerged prominently in the late 19th century with Arthur Rudolf Hantzsch’s synthesis and naming of the core heterocycle in 1887 [8]. Early research focused on natural imidazole derivatives like histidine and purine alkaloids. The synthetic accessibility of 1,3-disubstituted imidazoles via the Debus-Radziszewski reaction (using glyoxal, ammonia, and aldehydes) enabled systematic exploration of analogues like 3-(1-phenylethyl)-3H-imidazole-4-carboxylic acid [8]. This compound gained pharmaceutical relevance in the 1970s with the development of etomidate, a potent intravenous anesthetic where the title compound serves as a key metabolite and synthetic precursor designated Etomidate Impurity A [2] [4].
The compound’s discovery coincided with broader recognition of imidazoles as "privileged scaffolds" in medicinal chemistry. Their presence in histamine, DNA purine bases, and enzyme active sites (e.g., cytochrome P450) underpins diverse bioactivities. Commercial drugs incorporating similar 1,3-disubstituted imidazoles include antiulcer agents (cimetidine), antifungals (ketoconazole), and benzodiazepine antagonists (flumazenil) [8]. Unlike these therapeutics, 3-(1-phenylethyl)-3H-imidazole-4-carboxylic acid itself lacks direct clinical use but is indispensable for:
3-(1-Phenylethyl)-3H-imidazole-4-carboxylic acid serves as a versatile synthon for bioactive molecules, leveraging three reactive sites: the carboxylic acid, the imidazole ring nitrogens, and the phenyl ring. Its primary application is in synthesizing etomidate derivatives and analogues. Esterification produces methyl 3-(1-phenylethyl)imidazole-4-carboxylate (Metomidate, CAS 5377-20-8), a historic hypnotic agent and Etomidate Impurity B [5] [7]. This transformation exemplifies the compound’s role as a carboxylate precursor:
Scheme 1: Esterification to Bioactive Derivatives3-(1-Phenylethyl)-3H-imidazole-4-carboxylic acid → Esterification → Methyl 3-(1-phenylethyl)imidazole-4-carboxylate (Metomidate)
Additional synthetic applications include:
Table 3: Key Synthetic Applications and Resulting Compounds
Reaction Type | Product | Pharmacological Significance | |
---|---|---|---|
Esterification | Methyl 3-(1-phenylethyl)imidazole-4-carboxylate | Anesthetic (Metomidate) | [5] [7] |
Amide coupling | 3-(1-Phenylethyl)imidazole-4-carboxamides | Antimicrobial agents | [8] |
Decarboxylation | 3-(1-Phenylethyl)-1H-imidazole | Intermediate for fused heterocycles | [8] |
Salt formation | Sodium/potassium carboxylate salts | Solubility enhancement |
The acid’s utility extends beyond anesthetics to herbicides, leveraging its heterocyclic core’s interaction with plant enzymes [2]. Recent innovations exploit its chirality for stereoselective synthesis of CNS-active compounds, highlighting its enduring relevance in medicinal chemistry [8].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4